N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[2-(2-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDE is a complex organic compound that features a benzodioxole ring, a fluorophenyl group, and a thiazole ring
Preparation Methods
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[2-(2-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Fluorophenyl Group: This step often involves the use of fluorobenzene derivatives and may require halogenation reactions.
Construction of the Thiazole Ring: This can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Final Coupling Reaction: The final step involves coupling the benzodioxole, fluorophenyl, and thiazole intermediates under specific conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial production methods would scale up these reactions, optimizing for yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[2-(2-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using nucleophiles like amines or thiols.
Hydrolysis: Acidic or basic hydrolysis can break down the amide bond, yielding the corresponding carboxylic acid and amine.
Scientific Research Applications
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[2-(2-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-cancer drugs due to its ability to interact with specific molecular targets.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[2-(2-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and thiazole rings can facilitate binding to active sites, while the fluorophenyl group may enhance the compound’s affinity and specificity. This interaction can modulate biological pathways, leading to therapeutic effects such as inhibition of cancer cell proliferation.
Comparison with Similar Compounds
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[2-(2-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDE can be compared with similar compounds like:
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole ring but differs in its amine and butanamine structure.
1-(1,3-Benzodioxol-5-yl)-2-propanol: This compound also contains the benzodioxole ring but has a propanol group instead of the thiazole and fluorophenyl groups.
1-benzo[1,3]dioxol-5-yl-indoles: These compounds feature the benzodioxole ring and are studied for their anticancer properties.
The uniqueness of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[2-(2-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDE lies in its combination of structural elements, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C19H15FN2O3S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C19H15FN2O3S/c20-15-4-2-1-3-14(15)19-22-13(10-26-19)8-18(23)21-9-12-5-6-16-17(7-12)25-11-24-16/h1-7,10H,8-9,11H2,(H,21,23) |
InChI Key |
WSXNCENROXQEAR-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=CSC(=N3)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.